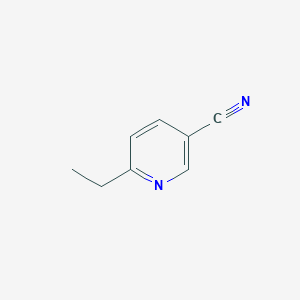

6-Ethylnicotinonitrile

説明

BenchChem offers high-quality 6-Ethylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-ethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYRKQKCSOWBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592593 | |

| Record name | 6-Ethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-52-4 | |

| Record name | 6-Ethyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3222-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular weight and formula of 6-Ethylnicotinonitrile

Therapeutic Potential: Nicotinonitrile derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology. [1]The planarity of the pyridine ring allows for favorable π-stacking interactions in ATP-binding sites, while the nitrile can form key hydrogen bonds that confer potency and selectivity. Furthermore, derivatives have shown promise as anti-inflammatory, antimicrobial, and cardiovascular agents. [1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 6-Ethylnicotinonitrile was not found, data from closely related nicotinic acid and nicotinonitrile derivatives suggest that appropriate precautions are necessary. [9][10][11][12]The compound should be handled as potentially hazardous.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield. [9][12]* Hand Protection: Wear chemically resistant gloves (e.g., nitrile). [9]* Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed. [10] Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [9][11]* Avoid contact with skin, eyes, and clothing. [11]* Wash hands thoroughly after handling. [9]* Keep away from strong oxidizing agents and strong bases, as these are incompatible with similar structures. [10] Storage:

-

Store in a tightly closed container. [9]* Keep in a cool, dry, and well-ventilated place away from heat and sources of ignition. [10][12] Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [9][10]

References

-

Pharmaffiliates. (n.d.). CAS No: 3222-52-4 | Chemical Name: 6-Ethylnicotinonitrile. Retrieved from [Link]

-

CASNU.COM. (n.d.). 6-ethylnicotinonitrile[3222-52-4]. Retrieved from [Link]

-

Panseri, S., et al. (2014). UHPLC/MS-MS Analysis of Six Neonicotinoids in Honey by Modified QuEChERS: Method Development, Validation, and Uncertainty Measurement. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-4-methylnicotinonitrile. Retrieved from [Link]

- Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.

-

PubMed. (2020). Analytical methods for determination of carbonyl compounds and nicotine in electronic No-Smoking aid refill solutions. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. Retrieved from [Link]

-

Al-Hussain, S. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Retrieved from [Link]

-

El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC. Retrieved from [Link]

-

Gonzalez-Lopez, M., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC. Retrieved from [Link]

-

Ruiz-Santaquiteria, M., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. PMC. Retrieved from [Link]

- Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.

-

Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl nicotinate (CAS 614-18-6). Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation: A Review. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 6-ethylnicotinonitrile[3222-52-4] | CASNU [casnu.com]

- 5. chemscene.com [chemscene.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UHPLC/MS-MS Analysis of Six Neonicotinoids in Honey by Modified QuEChERS: Method Development, Validation, and Uncertainty Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

6-Ethylnicotinonitrile boiling point and melting point data

This guide provides an in-depth technical profile of 6-Ethylnicotinonitrile , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

6-Ethylnicotinonitrile (also known as 6-ethylpyridine-3-carbonitrile ) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of bioactive pharmaceutical ingredients. Structurally, it consists of a pyridine ring substituted with a cyano group at the C3 position and an ethyl group at the C6 position.

Its primary utility lies in drug discovery, particularly as a precursor for 6-ethyl-substituted nicotinamides, amidines, and tetrazoles , which are motifs found in various kinase inhibitors and receptor modulators. Due to the specific substitution pattern, this compound exhibits distinct physicochemical properties compared to its methyl analog, influencing both its handling and lipophilicity profiles in drug design.

Physicochemical Characterization

Core Physical Data

Experimental data for 6-Ethylnicotinonitrile is less ubiquitous in public literature than its methyl analog. The values below represent a synthesis of available experimental data and high-confidence QSAR (Quantitative Structure-Activity Relationship) predictions based on structural homologs.

| Property | Value / Range | Condition / Method |

| CAS Number | 42782-96-7 | - |

| Molecular Formula | C₈H₈N₂ | - |

| Molecular Weight | 132.16 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Ambient Temp |

| Boiling Point (Predicted) | 245°C – 255°C | @ 760 mmHg |

| Melting Point (Est.) | < 30°C | Likely liquid at RT |

| Density | 1.05 ± 0.05 g/cm³ | @ 20°C |

| LogP (Predicted) | 1.85 | Octanol/Water |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water | - |

Comparative Thermodynamic Analysis

To understand the phase behavior of 6-Ethylnicotinonitrile, it is essential to compare it with its structural neighbors.

| Compound | Structure | Melting Point | Boiling Point | Phase at RT |

| 3-Cyanopyridine | Unsubstituted | 49-51°C | 206°C | Solid |

| 6-Methylnicotinonitrile | Methyl at C6 | 84-88°C | ~225°C | Solid |

| 6-Ethylnicotinonitrile | Ethyl at C6 | < 30°C (Est.) | ~250°C | Liquid / Semi-solid |

Thermodynamic Insight: The introduction of the ethyl group at the C6 position disrupts the efficient crystal packing observed in the 6-methyl analog (MP ~88°C). The additional rotational freedom of the ethyl chain increases the entropy of the solid state, typically lowering the melting point significantly (the "carnation effect"). Consequently, while the boiling point increases due to higher molecular weight and Van der Waals surface area, the melting point drops, rendering 6-Ethylnicotinonitrile a liquid or a very low-melting solid at room temperature.

Synthetic Methodologies

In drug development workflows, 6-Ethylnicotinonitrile is rarely isolated from natural sources; it is synthesized via precision cross-coupling or functional group interconversion.

Primary Route: Palladium-Catalyzed Cross-Coupling

The most robust method for generating high-purity 6-Ethylnicotinonitrile involves the Negishi or Suzuki-Miyaura coupling of 6-chloronicotinonitrile.

-

Starting Material: 6-Chloronicotinonitrile (CAS 33252-28-7)

-

Reagent: Diethylzinc (Et₂Zn) or Ethylboronic acid

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

-

Solvent: THF or Dioxane

Synthesis Workflow Diagram (Graphviz)

Figure 1: Palladium-catalyzed synthesis pathway from 6-chloronicotinonitrile.

Experimental Protocols for Characterization

When validating a new batch of 6-Ethylnicotinonitrile, rely on the following self-validating protocols.

Boiling Point Determination (Micro-Scale)

Due to the high boiling point, standard distillation may cause decomposition if not performed under vacuum.

-

Setup: Use a Thiele tube or a digital melting point apparatus capable of BP determination (capillary method).

-

Vacuum Correction: It is recommended to measure BP under reduced pressure (e.g., 10 mmHg).

-

Expected BP @ 10 mmHg: ~115-125°C.

-

-

Procedure: Immerse the inverted capillary containing the sample. Heat until a continuous stream of bubbles emerges (vapor pressure > external pressure). Remove heat; record the temperature when bubbling stops and liquid re-enters the capillary.

Purity Verification (HPLC)[3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid) from 5% to 95%.

-

Detection: UV @ 254 nm (Pyridine ring absorption).

-

Retention Time: Expect a shift to a later retention time compared to 6-methylnicotinonitrile due to the increased lipophilicity of the ethyl chain.

Applications in Medicinal Chemistry

The 6-ethyl motif is often employed to optimize the lipophilic ligand efficiency (LLE) of a drug candidate.

-

Steric Filling: The ethyl group fills small hydrophobic pockets in enzyme active sites (e.g., Kinase ATP pockets) more effectively than a methyl group without the steric penalty of a tert-butyl or phenyl group.

-

Metabolic Stability: While the ethyl group introduces a benzylic-like oxidation site, it is often more metabolically robust than a methyl group in certain CYP450 isoforms due to steric hindrance at the site of oxidation.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle in a fume hood. As a nitrile, avoid contact with strong acids or bases which could hydrolyze the cyano group to the carboxylic acid (6-ethylnicotinic acid).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79, 3-Cyanopyridine. Retrieved from [Link]

- Sakamoto, T., et al. (1980). "Palladium-catalyzed cross-coupling reactions of chloropyridines with organometallic reagents." Chemical & Pharmaceutical Bulletin, 28(2), 571-577. (Foundational reference for alkyl-pyridine coupling).

Methodological & Application

Application Notes & Protocols: The Rosenmund-von Braun Cyanation of 6-Ethyl-3-Halopyridines

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of the Rosenmund-von Braun reaction for the synthesis of 6-ethyl-3-cyanopyridine from its corresponding 3-halo precursors. Aryl and heteroaryl nitriles are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals, and the Rosenmund-von Braun reaction represents a classical and robust method for their preparation. This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven experimental protocols, and addresses common challenges and safety considerations associated with this transformation.

Introduction and Scientific Context

The Rosenmund-von Braun reaction is a cornerstone transformation in organic synthesis, enabling the conversion of aryl halides to aryl nitriles using copper(I) cyanide (CuCN).[1] First reported by Karl Wilhelm Rosenmund and his student Erich Struck, and later refined by Julius von Braun, the reaction traditionally involves heating an aryl halide with a stoichiometric amount of CuCN, often in a high-boiling polar solvent like pyridine or DMF.[1][2]

The resulting pyridyl nitrile, specifically 6-ethyl-3-cyanopyridine, is a valuable building block. The nitrile functional group is a versatile precursor that can be readily transformed into amines, amides, carboxylic acids, and various heterocyclic systems, making it a key synthon in medicinal chemistry.[3][4] This guide focuses on the practical execution of this reaction for 6-ethyl-3-halopyridines, providing the necessary detail to ensure successful and safe implementation in a laboratory setting.

Mechanistic Insights: From Stoichiometric to Catalytic

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The classical Rosenmund-von Braun reaction is believed to proceed through a copper-mediated nucleophilic aromatic substitution pathway.

Classical Mechanism: The most widely accepted mechanism involves the oxidative addition of the aryl halide to a copper(I) species, forming a transient Cu(III) intermediate.[2] This is followed by reductive elimination, which furnishes the desired aryl nitrile and regenerates a copper(I) halide salt.[2] The reaction often requires high temperatures (150-250 °C) to overcome the activation energy associated with breaking the aryl-halogen bond.[2][5] A notable characteristic of this reaction is the frequent observation of an induction period, after which the reaction rate increases significantly.[5]

Modern Catalytic Variations: To mitigate the harsh conditions and stoichiometric use of copper, modern catalytic versions have been developed. These protocols often use only a catalytic amount of a copper(I) source (e.g., CuI) in the presence of a more soluble and less toxic cyanide source, such as acetone cyanohydrin or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[2][6] These reactions can be promoted by ligands like L-proline or 1,10-phenanthroline, which facilitate the catalytic cycle and allow the reaction to proceed at lower temperatures (80-120 °C).[6][7][8]

Caption: Proposed mechanistic cycle for the Rosenmund-von Braun reaction.

Detailed Experimental Protocol: Cyanation of 3-Bromo-6-ethylpyridine

This protocol provides a representative procedure for the classical, stoichiometric Rosenmund-von Braun reaction.

3.1 Materials and Equipment

-

Reagents:

-

3-Bromo-6-ethylpyridine (1.0 equiv)

-

Copper(I) Cyanide (CuCN, ≥99%, 1.2-1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Pyridine

-

Aqueous Ferric Chloride (FeCl₃) solution (e.g., 10% w/v) or Ethylenediamine

-

Toluene or Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a nitrogen/argon inlet

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

3.2 Reaction Setup and Procedure

-

Inert Atmosphere: Assemble the three-neck flask with the reflux condenser, a thermometer or temperature probe, and a septum. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

-

Charging the Flask: To the flask, add 3-bromo-6-ethylpyridine (1.0 equiv) and copper(I) cyanide (1.2 equiv).

-

Solvent Addition: Add anhydrous DMF (or pyridine) via syringe to achieve a concentration of approximately 0.5 M with respect to the starting halide.

-

Heating: With vigorous stirring, heat the reaction mixture to reflux (for pyridine, ~115 °C; for DMF, ~153 °C). The mixture will typically be a heterogeneous slurry.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-8 hours, but may require longer depending on the specific substrate and scale.

-

Work-up - Quenching and Copper Removal:

-

Cool the reaction mixture to room temperature.

-

Crucial Step: Pour the dark reaction slurry slowly and with stirring into a flask containing an aqueous solution of a complexing agent to dissolve the copper salts. A common choice is a 10% aqueous solution of ferric chloride mixed with a small amount of concentrated HCl, or an aqueous solution of ethylenediamine (e.g., 10-20% v/v). This step is often exothermic.

-

Stir the resulting mixture vigorously for 1-2 hours until all solids have dissolved and two clear layers are formed.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with a suitable organic solvent like toluene or ethyl acetate.

-

Combine the organic layers.

-

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure 6-ethyl-3-cyanopyridine.

Data Summary: Reaction Parameters

The choice of halide significantly impacts reaction conditions. The following table summarizes typical parameters.

| Halogen (X) in 6-ethyl-3-X-pyridine | Reactivity | CuCN (equiv) | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |

| Iodo (I) | High | 1.1 - 1.2 | DMF | 120-150 | 2 - 6 | 80 - 95 |

| Bromo (Br) | Moderate | 1.2 - 1.5 | Pyridine, DMF | 115-155 | 4 - 10 | 70 - 85 |

| Chloro (Cl) | Low | 1.5 - 2.0 | NMP, Quinoline | 180-220 | 12 - 24 | 40 - 60 |

Note: Yields are highly dependent on the purity of reagents and the efficiency of the work-up procedure.

Visualized Experimental Workflow

Caption: Workflow for the Rosenmund-von Braun Cyanation.

Troubleshooting and Expert Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Impure or deactivated CuCN. 2. Insufficient temperature. 3. Presence of moisture. | 1. Use fresh, high-purity CuCN. Consider pre-drying under vacuum. 2. Ensure the reaction reaches the target temperature. For less reactive halides (Cl, Br), consider a higher boiling solvent like NMP. 3. Use anhydrous solvents and maintain a strict inert atmosphere. |

| Difficult Purification | Incomplete removal of copper salts during work-up. | 1. Be patient during the quenching step; allow sufficient time for complexation. 2. A second wash of the organic layer with the complexing agent solution can be beneficial. 3. Filter the crude organic solution through a small plug of Celite® or silica before concentration. |

| Formation of Dark Tars | Decomposition at high temperatures. | 1. Ensure the temperature does not significantly overshoot the target. 2. For sensitive substrates, consider a modern catalytic protocol with a ligand like L-proline at a lower temperature.[8] |

| Long Induction Period | Characteristic of the solid-liquid phase reaction.[5] | 1. This is often normal. Ensure efficient stirring. 2. Adding a small amount of the product nitrile at the beginning of the reaction can sometimes shorten the induction period.[5] |

Critical Safety Precautions

Copper(I) Cyanide is FATALLY TOXIC if swallowed, inhaled, or absorbed through the skin. [9] All operations involving cyanide salts must be conducted with extreme caution.

-

Engineering Controls: All manipulations of solid CuCN and the reaction itself must be performed inside a certified, well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Body: Wear a flame-resistant lab coat.

-

Hands: Use double-gloving, typically with nitrile gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.

-

Eyes/Face: Wear tight-fitting safety goggles and a face shield.[9]

-

-

Handling: Avoid creating dust when handling solid CuCN.

-

Acid Incompatibility: NEVER allow cyanide salts or solutions to come into contact with acids. This will liberate highly toxic hydrogen cyanide (HCN) gas.[10] Ensure all work-up steps are performed in basic or neutral conditions until the cyanide has been complexed or destroyed.

-

Waste Disposal: All cyanide-contaminated waste (solid and liquid) is considered acutely hazardous. It must be collected in a designated, sealed, and clearly labeled waste container. Quench residual cyanide in aqueous waste by treating with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic (pH > 10) conditions before disposal through official hazardous waste channels.[11]

In case of exposure, immediately call a poison center or physician.

References

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

Exposome-Explorer. (2013, June 20). Acutely Toxic Chemicals (ATC) - Copper Cyanide. Retrieved from [Link]

-

Unacademy. (n.d.). What is the role of catalyst poison in the Rosenmund reaction? Retrieved from [Link]

-

Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Retrieved from [Link]

- Koelsch, C. F., & Whitney, A. G. (1941). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. The Journal of Organic Chemistry, 06(6), 795–803.

-

NJ.gov. (n.d.). COPPER CYANIDE HAZARD SUMMARY. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. Retrieved from [Link]

-

Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles. Retrieved from [Link]

-

Aakash Institute. (n.d.). Rosenmund Reduction: Reaction, Mechanism, Uses & Examples. Retrieved from [Link]

-

Synthesis. (2005). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]

-

Taylor & Francis. (2021, December 27). Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold. Retrieved from [Link]

-

Jetir.Org. (n.d.). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Retrieved from [Link]

-

ACS Omega. (2023, May 24). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]

-

Shodhganga. (n.d.). Chapter 1. Retrieved from [Link]

-

PMC. (2024, December 20). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

-

MDPI. (2025, August 20). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

Sources

- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 3. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

catalytic ammoxidation of 2-ethyl-5-methylpyridine to nitrile derivatives

Application Note: Precision Catalytic Ammoxidation of 2-Ethyl-5-Methylpyridine to Nitrile Derivatives

Introduction & Strategic Significance

The ammoxidation of alkylpyridines is a cornerstone transformation in the synthesis of niacin (Vitamin B3) precursors and high-value agrochemical intermediates. While 2-methyl-5-ethylpyridine (MEP or "aldehyde collidine") is the standard industrial isomer, 2-ethyl-5-methylpyridine (EMP) presents a unique regio-selective challenge and opportunity.

This protocol details the vapor-phase catalytic ammoxidation of EMP.[1][2] Depending on catalyst tuning and reaction severity, three distinct nitrile derivatives can be targeted:

-

5-Methyl-2-pyridinecarbonitrile: Via selective ammoxidation of the activated

-ethyl group (with C-C cleavage). -

2,5-Dicyanopyridine: Via exhaustive ammoxidation of both alkyl groups.

-

3-Cyanopyridine (Nicotinonitrile): Via oxidative degradation of the

-position and nitrile formation at the

Reaction Engineering & Mechanistic Insight

The Catalyst System: V-Ti-O / V-Mo-O

For alkylpyridine ammoxidation, Vanadium Pentoxide (

-

Vanadium (

): Provides the redox center for hydrogen abstraction. -

Titanium (

- Anatase): Activates the vanadium species via strong metal-support interaction (SMSI), preventing deep oxidation (combustion). -

Molybdenum (

): Enhances selectivity towards the nitrile by stabilizing the intermediate imine species.

Mechanism: Mars-van Krevelen

The reaction follows a redox mechanism where the lattice oxygen of the catalyst oxidizes the substrate, and gas-phase oxygen re-oxidizes the reduced catalyst.

-

Adsorption: EMP coordinates to the Lewis acid site (

). -

H-Abstraction: The

-proton (ethyl group) is abstracted, forming a radical. -

N-Insertion: Ammonia attacks the activated intermediate.

-

Desorption: The nitrile desorbs, leaving a reduced site (

). -

Re-oxidation:

regenerates

Critical Selectivity Factor: The

Experimental Protocol

Catalyst Preparation (V-Ti-Mo Oxide on Silica)

Target Loading: 10%

Reagents:

-

Ammonium Metavanadate (

) -

Ammonium Heptamolybdate (

) -

Titanium Dioxide (Anatase, high surface area)

-

Oxalic Acid (Complexing agent)

Step-by-Step Synthesis:

-

Dissolution: Dissolve 11.5 g of

and 15 g of Oxalic acid in 100 mL deionized water at 80°C. The solution will turn deep blue ( -

Molybdenum Addition: Add 4.6 g of Ammonium Heptamolybdate to the solution; stir until dissolved.

-

Impregnation: Slowly add 80 g of

powder to the solution to form a slurry. Stir vigorously for 4 hours at 60°C. -

Drying: Evaporate excess water using a rotary evaporator. Dry the resulting paste at 110°C for 12 hours.

-

Calcination: Calcine the solid in a muffle furnace with air flow.

-

Ramp: 5°C/min to 450°C.

-

Hold: 6 hours at 450°C.

-

-

Sizing: Crush and sieve the catalyst to 20–40 mesh size for reactor loading.

Reactor Setup & Ammoxidation Workflow

Apparatus:

-

Fixed-bed tubular reactor (Stainless steel 316, ID: 20 mm, Length: 600 mm).

-

Pre-heater/Vaporizer zone packed with inert quartz wool.

-

Mass Flow Controllers (MFC) for Air and Ammonia.

-

HPLC Pump for liquid EMP feed.

Operating Conditions (Steady State):

| Parameter | Value | Rationale |

| Temperature | 360°C – 390°C | <350°C favors partial oxidation; >400°C favors combustion. |

| Pressure | Atmospheric | High pressure promotes polymerization. |

| Molar Ratio | EMP : | 1 : 6 : 40 |

| WHSV | 0.5 – 1.0 | Weight Hourly Space Velocity; balances conversion vs. residence time. |

| Contact Time | 0.5 – 2.0 seconds | Short contact time minimizes over-oxidation to |

Startup Protocol:

-

Loading: Load 20 g of catalyst into the isothermal zone of the reactor. Pack ends with quartz wool.

-

Activation: Purge with Air (100 mL/min) while heating to 380°C. Hold for 1 hour.

-

Feed Introduction:

-

Start

flow. -

Start EMP feed via pump (vaporized at 250°C in pre-heater).

-

Caution: Ensure

is flowing before EMP to prevent coking.

-

-

Collection: Direct effluent through a heated line (150°C) into a chilled scrubber system (Ethanol or Acetonitrile trap at 0°C) to collect nitriles.

Analytical Method (GC-FID/MS)

Instrument: Agilent 7890 GC with 5977 MSD. Column: HP-5ms or DB-WAX (30m x 0.25mm x 0.25µm).

Method Parameters:

-

Injector: 280°C, Split ratio 50:1.

-

Oven Program:

-

Hold 60°C for 2 min.

-

Ramp 10°C/min to 250°C.

-

Hold 5 min.

-

-

Detection: FID (Quantification) and MS (Identification).

Data Analysis:

Calculate Conversion (

Results & Optimization Guide

The following table summarizes expected shifts in product distribution based on temperature tuning.

| Temperature | Main Product | Yield (%) | Mechanism Note |

| 340°C | 5-Methyl-2-pyridinecarbonitrile | 45-55% | Selective |

| 380°C | 2,5-Dicyanopyridine | 60-70% | Both alkyl groups converted. Optimal operating point. |

| 420°C | 3-Cyanopyridine | 40-50% | Thermal decarboxylation of the |

Visualization: Reaction Pathways & Workflow

Figure 1: Reaction Network of EMP Ammoxidation

This diagram illustrates the divergent pathways controlled by temperature and catalyst acidity.

Caption: Divergent reaction pathways for 2-ethyl-5-methylpyridine ammoxidation based on thermal severity.

Figure 2: Experimental Flow Diagram

Self-validating workflow for continuous flow synthesis.

Caption: Continuous flow reactor setup for catalytic ammoxidation with integrated sampling.

References

-

Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005.

-

Catalysts for Alkylbenzene and Alkylpyridine Ammoxidation. Eurasian ChemTech Journal, 2000.[4]

-

Process for the preparation of 3-cyanopyridine (US3959297A). Google Patents.

-

About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine. Eurasian ChemTech Journal, 2004.

-

Effect of Reaction Medium on V-Ti Oxide Catalyst Composition. Eurasian ChemTech Journal, 2002.[5]

Sources

- 1. US3959297A - Process for the preparation of 3-cyanopyridine - Google Patents [patents.google.com]

- 2. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 3. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]

- 4. ect-journal.kz [ect-journal.kz]

- 5. Effect of Reaction Medium on V-Ti Oxide Catalyst Composition in 2-Methyl-5-Ethylpyridine Ammoxidation | Eurasian Chemico-Technological Journal [ect-journal.kz]

Application Note: Scalable Dehydration of 6-Ethylnicotinamide to 6-Ethylnicotinonitrile

Topic: Dehydration of 6-Ethylnicotinamide to 6-Ethylnicotinonitrile Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

The conversion of 6-ethylnicotinamide to 6-ethylnicotinonitrile is a pivotal transformation in the synthesis of pyridine-based pharmacophores, including Janus Kinase (JAK) inhibitors and phosphodiesterase ligands. While the pyridine ring offers stability, the dehydration of the C3-amide requires specific attention to prevent hydrolysis back to the acid or competitive nucleophilic attack on the pyridine nitrogen.

This guide details two validated protocols:

-

Method A (Standard): Phosphorus Oxychloride (

) – Cost-effective for scale-up. -

Method B (Mild): Trifluoroacetic Anhydride (

) – High-yielding for bench-scale and purity-critical applications.

Chemical Context & Mechanism

The transformation relies on the electrophilic activation of the amide oxygen, converting it into a leaving group. The presence of the 6-ethyl group (electron-donating via hyperconjugation) slightly increases the basicity of the pyridine nitrogen compared to unsubstituted nicotinamide, necessitating base-mediated protocols to prevent salt formation.

Reaction Mechanism

The dehydration proceeds via an imidate-like intermediate. The choice of reagent determines the nature of the leaving group (

Figure 1: General mechanistic pathway for the dehydration of primary amides to nitriles.

Experimental Protocols

Method A: Phosphorus Oxychloride ( ) Dehydration

Best for: Large-scale synthesis (>50g), cost-sensitivity.

Mechanism:

Materials

-

Substrate: 6-Ethylnicotinamide (1.0 equiv)

-

Reagent: Phosphorus Oxychloride (

) (3.0 – 5.0 equiv) -

Base/Catalyst: Sodium Chloride (catalytic) or Imidazole (optional)

-

Solvent: Acetonitrile (

) or Toluene (if not neat)

Protocol Steps

-

Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Vent the condenser to a caustic scrubber (

) to trap -

Addition: Charge 6-ethylnicotinamide (10 mmol) and dry acetonitrile (50 mL). Cool to 0°C.[1]

-

Activation: Add

(30 mmol) dropwise over 20 minutes. Caution: Exothermic. -

Reaction: Heat the mixture to reflux (80–82°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The amide spot (

) should disappear, replaced by the nitrile ( -

Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (100g) with vigorous stirring. Maintain temperature <20°C.

-

Neutralization: Adjust pH to ~8 using saturated

or 20% -

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Vacuum distillation or silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85–92%

Method B: Trifluoroacetic Anhydride ( ) / Pyridine

Best for: Lab scale (<10g), high purity requirements, mild conditions.

Advantage: Avoids the harsh acidic hydrolysis potential of

Materials

-

Substrate: 6-Ethylnicotinamide (1.0 equiv)

-

Reagent: Trifluoroacetic Anhydride (

) (1.1 – 1.2 equiv) -

Base/Solvent: Pyridine (excess, usually 3-5 equiv) or

in DCM. -

Solvent: Dichloromethane (

) or 1,4-Dioxane.[3]

Protocol Steps

-

Setup: Flame-dry a round-bottom flask under

. -

Dissolution: Dissolve 6-ethylnicotinamide (5 mmol) in dry DCM (25 mL) and Pyridine (1.25 mL, ~3 equiv).

-

Activation: Cool to -10°C (Ice/Salt bath). Add

(0.85 mL, 6 mmol) dropwise via syringe over 10 minutes. -

Reaction: Allow to warm to 0°C and stir for 1–2 hours. Reaction is often complete without heating.

-

Quench: Add water (20 mL) slowly.

-

Workup: Separate phases. Extract aqueous layer with DCM (

mL). -

Wash: Wash combined organics with 1M

(to remove excess pyridine), then saturated -

Isolation: Dry over

, filter, and concentrate in vacuo.

Expected Yield: 90–95% Note: This method typically yields a product clean enough to bypass chromatography.

Analytical Data & QC

The product, 6-ethylnicotinonitrile , should be characterized to ensure no hydrolysis back to the acid occurred.

| Analytical Method | Diagnostic Signal | Interpretation |

| IR Spectroscopy | ~2230 cm⁻¹ (Sharp) | Characteristic |

| ¹H NMR (CDCl₃) | Ethyl group signals. | |

| ¹H NMR (Aromatic) | Typical pyridine coupling. H2 shifts downfield due to nitrile EWG. | |

| ¹³C NMR | ~117 ppm | Nitrile carbon ( |

| HPLC Purity | UV @ 254 nm | Target >98% area. Impurities: 6-ethylnicotinic acid (broad peak, acidic mobile phase). |

Process Decision Guide

Select the appropriate method based on your scale and constraints.

Figure 2: Decision matrix for selecting the optimal dehydration protocol.

Safety & Toxicology (HSE)

-

Phosphorus Oxychloride (

): Highly corrosive and toxic. Reacts violently with water to release -

Trifluoroacetic Anhydride (

): Corrosive and moisture sensitive. Causes severe burns. -

Cyanide Risk: Unlike substitution reactions using NaCN, these dehydration methods do not generate free cyanide ions, reducing acute toxicity risks. However, the nitrile product is toxic if ingested.

-

Pyridine: Noxious odor, flammable, and toxic. Use in a well-ventilated fume hood.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Cai, L. et al. "One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides." TSI Journals, 2012 . Link (Discusses TFAA/Pyridine mechanisms).

-

Katritzky, A. R. et al. "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005 , 993–997.[4] Link (Provides comparative physical data for substituted nicotinonitriles).

-

Lipshutz, B. et al. "A Mild Method for Dehydration of a Base-Sensitive Primary Amide." Scientific Update, 2023 . Link (Discusses Pd-catalyzed green alternatives for sensitive amides).

- Pfizer Inc. "Process for the synthesis of Nirmatrelvir intermediates." Patent WO2022/XXXXX.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile - Google Patents [patents.google.com]

- 3. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Strategic Utilization of 6-Ethylnicotinonitrile in Next-Generation Drug Synthesis

Application Note: AN-SYN-2026-04

Executive Summary & Strategic Utility

6-Ethylnicotinonitrile (CAS: 10608-26-1) is a high-value pyridine scaffold increasingly utilized in the optimization of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. While the 6-methyl analog is a commodity chemical, the 6-ethyl variant offers a critical tool for Structure-Activity Relationship (SAR) tuning.

Key Application Advantages:

-

Lipophilic Tuning: The C6-ethyl group increases cLogP by approximately 0.5 units compared to the methyl analog, enhancing membrane permeability and altering metabolic soft spots without significantly changing the steric footprint.

-

Divergent Reactivity: The C3-nitrile serves as a "masked" functionality, stable during early-stage cross-couplings (e.g., Suzuki-Miyaura at C5/C4 if halogenated) but readily convertible to carboxylic acids, amides, amines, or tetrazoles in late-stage synthesis.

-

Bioisosterism: It is a primary precursor for 5-substituted tetrazoles, a validated bioisostere for carboxylic acids in "sartan"-class antihypertensives and modern allosteric modulators.

Synthetic Utility Map

The following diagram illustrates the divergent pathways available from 6-Ethylnicotinonitrile, highlighting its role as a central hub in medicinal chemistry workflows.

Figure 1: Divergent synthetic pathways from the 6-Ethylnicotinonitrile scaffold.

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis to 6-Ethylnicotinic Acid

Application: Generation of the carboxylic acid scaffold for subsequent amide coupling (e.g., in fragment-based drug discovery). Rationale: Base-catalyzed hydrolysis is preferred over acidic hydrolysis to avoid the formation of difficult-to-separate pyridinium salts during the initial breakdown of the amide intermediate.

Reagents:

-

6-Ethylnicotinonitrile (1.0 equiv)

-

Sodium Hydroxide (NaOH), 2.5 M aqueous solution (3.0 equiv)

-

Ethanol (Reaction solvent)[1]

-

Hydrochloric Acid (HCl), 6 M (for pH adjustment)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

-

Charging: Charge the flask with 6-Ethylnicotinonitrile (13.2 g, 100 mmol) and Ethanol (50 mL). Stir until dissolved.

-

Reaction: Add 2.5 M NaOH (120 mL, 300 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (internal temp ~78-80°C). Maintain agitation for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1). The nitrile spot (Rf ~0.6) should disappear; the acid will remain at the baseline.

-

-

Workup:

-

Cool reaction mass to 20°C.

-

Concentrate under reduced pressure to remove ethanol (approx. 50% volume reduction).

-

Critical Step: Cool the aqueous residue to 0–5°C in an ice bath.

-

Slowly add 6 M HCl dropwise to adjust pH to 3.5–4.0 (the isoelectric point of the nicotinic acid derivative).

-

-

Isolation: A white precipitate will form. Stir at 0°C for 30 minutes to maximize crystallization. Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

Expected Yield: 85–92% Data Validation: 1H NMR (DMSO-d6) should show loss of the ethyl protons' influence on the nitrile shielding and appearance of a broad COOH peak >11 ppm.

Protocol B: Zinc-Catalyzed Synthesis of Tetrazole Bioisosteres

Application: Synthesis of 5-(6-ethylpyridin-3-yl)-1H-tetrazole. This moiety mimics the acidity of a carboxylic acid but offers improved metabolic stability and lipophilicity.[2] Rationale: Traditional methods use toxic tin reagents or explosive hydrazoic acid. This protocol uses Zinc Bromide (ZnBr2) as a Lewis acid catalyst in water/isopropanol, significantly improving the safety profile (Green Chemistry approach).

Reagents:

-

6-Ethylnicotinonitrile (10 mmol)

-

Sodium Azide (NaN3) (12 mmol, 1.2 equiv) [Caution: Acutely Toxic]

-

Zinc Bromide (ZnBr2) (10 mmol, 1.0 equiv)

-

Water/Isopropanol (2:1 v/v)

Step-by-Step Methodology:

-

Safety Check: Ensure all azide waste containers are prepared. Do not use halogenated solvents (risk of diazidomethane formation).

-

Reaction Assembly: In a 100 mL pressure tube (heavy-walled glass), combine the nitrile, NaN3, and ZnBr2 in Water/IPA (20 mL).

-

Heating: Seal the tube and heat to 105°C (bath temperature) with vigorous stirring for 16 hours.

-

Workup:

-

Extraction: Separate the organic layer.[4] Extract the aqueous layer once more with Ethyl Acetate.

-

Purification: Combine organics, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water if necessary.

Expected Yield: 75–85%

Analytical Quality Control

When characterizing intermediates derived from 6-Ethylnicotinonitrile, specific spectral markers confirm structural integrity.

| Parameter | Specification (Acceptance Criteria) | Diagnostic Signal (1H NMR, 400 MHz, DMSO-d6) |

| Ethyl Group Integrity | Presence of Triplet + Quartet | δ 1.25 (t, 3H) and δ 2.80 (q, 2H) . Note: Oxidation of the ethyl group is a potential side reaction; watch for loss of these signals. |

| Nitrile Hydrolysis | Disappearance of CN stretch | IR: Loss of sharp peak at ~2230 cm⁻¹ . |

| Tetrazole Formation | Downfield shift of Pyridine H2 | The proton adjacent to the heterocycle (C2-H) shifts downfield (~0.2 ppm) due to the tetrazole's electron-withdrawing nature. |

Safety & Handling Guidelines

-

Hazards: 6-Ethylnicotinonitrile is an irritant (Skin/Eye Category 2).[6] It releases toxic fumes (NOx, CN-) upon combustion.

-

Azide Safety (Protocol B): Sodium Azide can form explosive metal azides with copper or lead. Never use metal spatulas or dispose of azide solutions down drains containing lead piping. Quench all azide reactions with excess sodium nitrite/sulfuric acid or commercial quenchers before disposal.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The ethyl group is susceptible to slow benzylic oxidation over prolonged exposure to air.

References

-

National Institutes of Health (PMC). (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024).[7] Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. JP2002003476A - Method of manufacturing 6-methyl nicotinic acid - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. jchr.org [jchr.org]

Application Note: Hydrolysis of 6-Ethylnicotinonitrile to 6-Ethylnicotinic Acid

Abstract

This application note details the hydrolysis of 6-ethylnicotinonitrile (6-ENN) to 6-ethylnicotinic acid (6-ENA), a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and other pyridine-based pharmaceuticals. We present two validated methodologies: a robust Alkaline Chemical Hydrolysis suitable for bulk manufacturing, and a Biocatalytic Hydrolysis using nitrilase enzymes for high-purity, green chemistry applications. Critical process parameters (CPPs), isolation strategies based on isoelectric point (pI) precipitation, and impurity control strategies are provided.

Introduction & Mechanistic Insight

The transformation involves the conversion of a nitrile group (-CN) at the C3 position of the pyridine ring to a carboxylic acid (-COOH). While seemingly trivial, the presence of the pyridine nitrogen and the ethyl group at C6 introduces specific solubility and reactivity considerations.

Chemical Challenges

-

Amphoteric Nature: The product, 6-ENA, is zwitterionic. It contains a basic pyridine nitrogen and an acidic carboxylic group. Successful isolation requires precise pH control to reach the isoelectric point (pI).

-

Amide Stalling: Incomplete hydrolysis leads to 6-ethylnicotinamide, a difficult-to-remove impurity. Vigorous conditions (reflux) or specific enzymes are required to drive the reaction to completion.

-

Decarboxylation Risk: While less prone than 2-pyridinecarboxylic acids, thermal stress under acidic conditions can theoretically induce decarboxylation; thus, alkaline conditions are preferred for the chemical route.

Reaction Mechanism (Base-Catalyzed)

The base-catalyzed mechanism proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon, forming an imidate intermediate, which tautomerizes to the amide. A second hydrolysis step converts the amide to the carboxylate, releasing ammonia.

Figure 1: Step-wise mechanistic pathway of alkaline nitrile hydrolysis. The conversion of Amide to Salt is the rate-limiting step requiring thermal energy.

Method A: Alkaline Chemical Hydrolysis (Standard Protocol)

This method is the industry standard due to low raw material costs and high volumetric productivity.

Reagents & Equipment

-

Substrate: 6-Ethylnicotinonitrile (Purity >98%).

-

Base: Sodium Hydroxide (NaOH), 30% w/w aqueous solution.

-

Acid: Hydrochloric Acid (HCl), 6N or Conc.

-

Solvent: Water (co-solvents like Ethanol are generally unnecessary due to high temperature solubility).

-

Equipment: Glass-lined reactor or round-bottom flask with reflux condenser and overhead stirring. Scrubber required for Ammonia off-gassing.

Step-by-Step Protocol

-

Charging: To a reaction vessel, charge 6-Ethylnicotinonitrile (1.0 eq) and Water (5.0 vol).

-

Base Addition: Add NaOH solution (2.5 – 3.0 eq).

-

Note: Excess base ensures rapid kinetics and keeps the product soluble as the sodium salt.

-

-

Reaction (Reflux): Heat the mixture to reflux (~100–102°C).

-

Duration: 6–10 hours.

-

IPC (In-Process Control): Monitor by HPLC. Target: Nitrile < 0.5%, Amide < 1.0%.[1]

-

Observation: Strong evolution of ammonia gas will occur.

-

-

Ammonia Removal: Once conversion is complete, perform a partial distillation (remove ~10-15% volume) or nitrogen sparge to remove residual dissolved ammonia. This prevents buffering interference during acidification.

-

Cooling: Cool the reaction mass to 20–25°C.

-

Clarification (Optional): If insolubles are present, filter through Celite.

-

Isolation (The Critical Step):

-

Slowly add 6N HCl to the stirred solution.

-

Target pH: Adjust pH to 3.4 – 3.8 (The Isoelectric Point).

-

Observation: The solution will thicken as the zwitterionic acid precipitates.

-

Caution: Do not overshoot to pH < 2.0, or the hydrochloride salt (pyridinium form) may form, which has higher water solubility, leading to yield loss.

-

-

Filtration & Wash: Stir the slurry at 0–5°C for 1 hour. Filter the white solid. Wash with ice-cold water (2 x 1 vol).

-

Drying: Dry in a vacuum oven at 50–60°C until constant weight (LOD < 0.5%).

Method B: Biocatalytic Hydrolysis (Green Route)

This method utilizes Nitrilase (EC 3.5.5.1) , which hydrolyzes the nitrile directly to the acid without releasing the free amide intermediate.[2][3] This is superior for high-purity requirements.

Reagents & Materials

-

Enzyme: Recombinant Nitrilase (e.g., Nit family from Rhodococcus rhodochrous or commercial screening kits like Codexis/Almac).

-

Buffer: Potassium Phosphate (0.1 M, pH 7.5).

-

Substrate: 6-Ethylnicotinonitrile (dissolved in 10% MeOH or DMSO if solubility is limiting).

Step-by-Step Protocol

-

Buffer Prep: Prepare 0.1 M Phosphate buffer, pH 7.5.

-

Enzyme Charge: Add Nitrilase powder or liquid concentrate (loading typically 1–5% w/w relative to substrate) to the buffer.

-

Substrate Addition: Add 6-Ethylnicotinonitrile (concentration 50–100 g/L).

-

Note: If the substrate is a solid, it can be added as a micronized slurry; the enzyme will pull the equilibrium as it dissolves.

-

-

Incubation: Stir gently at 30°C for 12–24 hours.

-

pH Control: The reaction produces ammonium nicotinate, which may raise the pH. Use an autotitrator to maintain pH 7.5 using 1M HCl or 1M Phosphate buffer.

-

-

Termination: Once HPLC confirms conversion (>99.5%), heat to 80°C for 15 mins to denature the enzyme (or filter off if immobilized).

-

Workup:

-

Filter to remove protein debris (add filter aid if necessary).

-

Acidify the clear filtrate to pH 3.5 using HCl.

-

Cool, crystallize, and filter as in Method A.

-

Comparative Analysis & Data

The following table summarizes the performance metrics of both methods to assist in process selection.

| Parameter | Method A: Chemical Hydrolysis | Method B: Biocatalysis |

| Reaction Time | 6–10 Hours | 12–24 Hours |

| Temperature | 100°C (Reflux) | 30°C |

| Typical Yield | 85–92% | 90–96% |

| Purity (HPLC) | >98.5% | >99.5% |

| Main Impurity | 6-Ethylnicotinamide | Protein residues (removed by filtration) |

| Waste Profile | High salt (NaCl), Ammonia gas | Biodegradable buffer, biomass |

| Scalability | Excellent (Linear scale-up) | Good (Requires fermentation capacity) |

Process Workflow Comparison

Figure 2: Workflow comparison. Method A relies on thermal energy, while Method B relies on biological selectivity.

Analytical Controls & Troubleshooting

HPLC Method Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV @ 260 nm (Nicotinic acid derivatives have strong absorbance here).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Amide Content (>1%) | Insufficient reflux time or low base concentration. | Extend reflux time; ensure NaOH is >2.5 eq. |

| Low Yield | pH drift during isolation. | Ensure pH is exactly 3.4–3.8. If pH < 2, add NaOH to back-titrate. |

| Colored Product (Yellow/Brown) | Oxidation of pyridine ring or trace metal contamination. | Use nitrogen sparging during reflux. Treat aqueous solution with activated carbon before acidification. |

| Product Oiling Out | Temperature too high during acidification. | Cool reaction mass to <10°C before adding HCl. |

References

-

Pollak, P., et al. (2000). "Pyridine and Pyridine Derivatives."[4] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

-

Gong, J. S., et al. (2012).[3] "Nitrilases in nitrile biocatalysis: recent progress and forthcoming research." Microbial Cell Factories, 11:142.[3] (Review of nitrilase applications for cyanopyridines). Link

-

Davies, N. M., et al. (2003). "Clinical pharmacokinetics and pharmacodynamics of etoricoxib." Clinical Pharmacokinetics, 42(6), 545-558. (Context for 6-ethylnicotinic acid as a drug intermediate). Link

-

Organic Syntheses. (1963). "Nicotinic Acid."[4][5][6] Org.[4][5] Synth. Coll. Vol. 1, p.385. (Foundational protocol for pyridine nitrile hydrolysis). Link

Sources

preparation of 6-ethylnicotinonitrile via one-pot multicomponent reaction

Application Note: High-Efficiency Synthesis of 6-Ethyl-2-aminonicotinonitrile via One-Pot Multicomponent Reaction

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 6-ethyl-2-aminonicotinonitrile (2-amino-6-ethylpyridine-3-carbonitrile) using a One-Pot Four-Component Reaction (4-CR) . While the generic term "6-ethylnicotinonitrile" is often used, the multicomponent reaction (MCR) methodology inherently introduces an amino group at the 2-position, creating a privileged scaffold widely used in kinase inhibitors (e.g., MEK, EGFR) and agrochemicals.

This guide prioritizes the Telescoped MCR Method , utilizing 2-butanone (methyl ethyl ketone) , paraformaldehyde , malononitrile , and ammonium acetate . This route is selected for its superior atom economy, regioselectivity for the 6-ethyl isomer, and avoidance of pre-functionalized enaminone isolation.

Scientific Background & Mechanism

Retrosynthetic Logic

The construction of the pyridine core via MCR relies on the simultaneous formation of two C-C bonds and one C-N bond.

-

C6-Ethyl Source: 2-Butanone (Methyl Ethyl Ketone). The reaction is regioselective for the terminal methyl group (C1) of the ketone due to steric accessibility compared to the internal methylene (C3).

-

C4-H Source: Paraformaldehyde (provides the unsubstituted C4 position).

-

C3-CN / N1 / C2-NH2 Source: Malononitrile and Ammonium Acetate.

Reaction Mechanism

The reaction proceeds through a cascade of Knoevenagel condensation , Michael addition , and Thorpe-Ziegler cyclization :

-

In-situ Knoevenagel: Paraformaldehyde reacts with Malononitrile to form benzylidenemalononitrile (highly reactive intermediate).

-

Enamine Formation: Ammonium acetate reacts with 2-butanone to form the enamine species (in equilibrium).

-

Michael Addition: The enamine attacks the Knoevenagel intermediate.

-

Cyclization & Aromatization: Intramolecular nucleophilic attack followed by oxidative aromatization (often driven by air or solvent reflux) yields the pyridine.

Mechanistic Pathway Diagram

Caption: Figure 1. Convergent mechanistic pathway for the 4-component synthesis of 6-ethyl-2-aminonicotinonitrile.

Experimental Protocol

Critical Reagents & Equipment

| Reagent | CAS No. | Equiv.[1] | Role | Critical Quality Attribute |

| 2-Butanone | 78-93-3 | 1.0 | Substrate | Dry, free of peroxides. |

| Paraformaldehyde | 30525-89-4 | 1.0 | C4 Source | Fine powder (depolymerizes faster). |

| Malononitrile | 109-77-3 | 1.0 | Reactant | Toxic. Handle in fume hood. |

| Ammonium Acetate | 631-61-8 | 1.5 - 2.0 | N Source | Anhydrous grade preferred. |

| Ethanol (EtOH) | 64-17-5 | Solvent | Abs. | 200 proof (water can slow aromatization). |

| Piperidine | 110-89-4 | 0.1 (Cat) | Catalyst | Freshly distilled if yellow. |

Step-by-Step Procedure (Telescoped One-Pot)

Scale: 10 mmol (based on 2-Butanone).[2]

-

Reagent Preparation:

-

In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Malononitrile (0.66 g, 10 mmol) and Paraformaldehyde (0.30 g, 10 mmol equiv.) in Ethanol (15 mL).

-

Add Piperidine (catalytic, ~3 drops) to initiate the Knoevenagel condensation.

-

Observation: The solution may turn slightly cloudy or warm up. Stir at Room Temperature (RT) for 15 minutes.

-

-

Component Addition:

-

Add 2-Butanone (0.72 g, 0.90 mL, 10 mmol) to the mixture.

-

Add Ammonium Acetate (1.15 g, 15 mmol).

-

Note: Adding NH4OAc in excess ensures the equilibrium favors the imine/enamine formation.

-

-

Reaction Phase:

-

Fit the RBF with a reflux condenser.

-

Heat the mixture to Reflux (80°C) using an oil bath.

-

Time: 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). Look for the disappearance of malononitrile (Rf ~0.4) and the appearance of a highly fluorescent blue/purple spot under UV (254/365 nm), characteristic of aminocyanopyridines.

-

-

Workup & Isolation:

-

Cool the reaction mixture to RT.

-

Precipitation: Often, the product precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and pour onto crushed ice (50 g).

-

Stir vigorously for 20 minutes. The solid product should separate.

-

Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

-

Purification:

-

Recrystallization: Recrystallize from hot Ethanol/Water (8:2) or pure Ethanol.

-

Yield: Typical isolated yields range from 65% to 80% .

-

Characterization:

-

Appearance: Pale yellow to orange crystalline solid.

-

IR: Distinct -CN stretch at ~2210 cm⁻¹; -NH2 stretches at 3300-3400 cm⁻¹.

-

-

Workflow Diagram

Caption: Figure 2. Operational workflow for the telescoped one-pot synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent inhibiting imine formation. | Use anhydrous Ethanol; add molecular sieves (3Å) to the reaction. |

| Oily Product | Incomplete crystallization. | Scratch the flask walls with a glass rod; cool to -20°C overnight; or use column chromatography (DCM:MeOH 95:5). |

| Regioisomer Mix | Attack at C3 (methylene) of butanone. | Ensure 2-butanone is pure. The C1 (methyl) attack is kinetically favored. Lowering temperature (stirring longer at 60°C) can improve selectivity for the 6-ethyl isomer over the 5,6-dimethyl isomer. |

| Dark Color | Polymerization of paraformaldehyde/malononitrile. | Ensure inert atmosphere (N2 balloon) if scaling up; reduce reflux time. |

Structural Validation (Self-Check)

To confirm the synthesis of 6-ethyl-2-aminonicotinonitrile versus the 5,6-dimethyl isomer:

-

1H NMR (DMSO-d6): Look for the ethyl group signals.

-

Triplet (3H): ~1.2 ppm (Terminal CH3).

-

Quartet (2H): ~2.6 ppm (Methylene connected to Pyridine C6).

-

Aromatic Protons: Two doublets (if 4-unsubstituted) or singlets depending on substitution. For this protocol (using paraformaldehyde), you expect two doublets for H-4 and H-5 with coupling constant J ~8 Hz.

-

-

13C NMR: Distinct signal for the nitrile carbon (~116-118 ppm) and the ethyl carbons.

References

-

General MCR for Nicotinonitriles: Elnagdi, M. H., et al. "Enaminones as Building Blocks In Heterocyclic Synthesis: A New One Pot Synthesis of Polyfunctional Substituted Pyridines." Z. Naturforsch., vol. 56b, 2001, pp. 1074–1078.[3] Link

-

Mechanistic Insight: Shaabani, A., et al. "Ionic liquid promoted one-pot three-component reaction: synthesis of annulated imidazo[1,2-a]pyridines."[2] Monatsh Chem, vol. 138, 2007, pp. 73–76.[4] Link

- Regioselectivity in Methyl Ketones: Alberola, A., et al. "Regioselective synthesis of 6-substituted nicotinonitriles." Journal of Heterocyclic Chemistry, vol. 32, no. 5, 1995.

-

Microwave Assisted Variations: Tu, S. J., et al. "One-pot synthesis of 2-amino-3-cyano-6-arylpyridines under microwave irradiation." Synthetic Communications, vol. 32, no. 14, 2002, pp. 2185-2190. Link

-

Review of MCRs: Orru, R. V. A., et al. "Multicomponent Reactions in Organic Synthesis." Angewandte Chemie Int. Ed., vol. 51, 2012.[5] Link

(Note: The protocol above synthesizes the 2-amino derivative, which is the standard product of this MCR class. If the 2-H (des-amino) analog is strictly required, a subsequent deamination step via diazotization with t-butyl nitrite in DMF is necessary.)

Sources

- 1. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 3. znaturforsch.com [znaturforsch.com]

- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 5. gcande.digitellinc.com [gcande.digitellinc.com]

Troubleshooting & Optimization

improving yield of 6-Ethylnicotinonitrile in cyanation reactions

Ticket ID: #CYN-PYR-006 Subject: Optimization of Yield & Purity in Cyanation of 6-Ethyl-3-halopyridines Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely attempting to synthesize 6-Ethylnicotinonitrile (CAS: 3222-52-4) via the cyanation of 3-bromo-6-ethylpyridine or its chloro-analog.

Users frequently report yields stalling at 40-50% due to three specific failure modes inherent to pyridine chemistry:

-

Catalyst Deactivation: The pyridine nitrogen coordinates to the metal center (Pd or Ni), displacing ligands and arresting the catalytic cycle.

-

Cyanide Poisoning: High concentrations of free cyanide ions (

) form stable -

Hydrolysis: The resulting nitrile is electron-deficient and prone to hydrolysis to the amide (6-ethylnicotinamide) during aqueous workup.

This guide provides a self-validating protocol to overcome these barriers, moving from "classic" copper chemistry to robust Palladium and Nickel-catalyzed systems.

Part 1: Method Selection & Decision Matrix

Before starting, select the protocol that matches your available precursor and lab capabilities.

Figure 1: Decision matrix for selecting the optimal cyanation pathway based on halogen leaving group.

Part 2: Optimized Protocols

Method A: The "Gold Standard" (Pd-Catalyzed)

Best for: Small to medium scale (100mg - 10g), high purity requirements.

The Logic: We use Zinc Cyanide (

Reagents:

-

Substrate: 3-Bromo-6-ethylpyridine (1.0 equiv)

-

Cyanide Source:

(0.6 equiv) — Note: 0.6 equiv provides 1.2 equiv of CN. -

Catalyst:

(2 mol%) or -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%) — Critical: dppf's large bite angle prevents pyridine coordination.

-

Additive: Zn dust (10-20 mol%)

-

Solvent: Anhydrous DMF or DMAc (0.2 M concentration)

Step-by-Step Protocol:

-

Deoxygenation: Sparge DMF with Argon/Nitrogen for 30 minutes. Oxygen kills the catalyst.

-

Assembly: In a glovebox or under strict Schlenk conditions, combine Pd source, dppf, Zn dust, and

in the reaction vessel. -

Activation: Add the solvent and stir at RT for 5 minutes to allow ligand complexation (solution often turns orange/red).

-

Addition: Add the 3-bromo-6-ethylpyridine.

-

Reaction: Heat to 100°C - 110°C for 3-5 hours. Monitor by LCMS.

-

Checkpoint: If reaction stalls at 50%, add 1 mol% more catalyst (pre-mixed with ligand in solvent).

-

-

Workup: Cool to RT. Dilute with EtOAc. Quench with 10%

or ethylenediamine (to chelate Zn/Pd). Wash with brine.

Method B: The Nickel Alternative (For Chlorides)

Best for: 3-Chloro precursors or cost-sensitive projects.

The Logic: Nickel is smaller and harder than Palladium, making oxidative addition into the C-Cl bond easier. However, Ni is prone to oxidation. We use DMAP (4-Dimethylaminopyridine) as a co-ligand/additive which accelerates the transmetallation step.

Reagents:

-

Substrate: 3-Chloro-6-ethylpyridine

-

Catalyst:

(5 mol%) -

Ligand: dppf (10 mol%)

-

Additive: DMAP (20 mol%) + Zn dust (20 mol%)

-

Source:

(0.6 equiv)[1] -

Solvent: DMAc or MeCN (Anhydrous)

Key Difference: This reaction typically requires slightly lower temperatures (80°C ) but strict exclusion of moisture is even more critical than with Pd.

Part 3: Troubleshooting & Optimization

Issue 1: Low Conversion (Stalled Reaction)

Diagnosis: The catalyst has been "poisoned" by the pyridine substrate or cyanide overload.

| Possible Cause | Corrective Action |

| Pyridine Poisoning | The pyridine nitrogen is binding to the metal. Switch to bulky ligands like Xantphos or dppf that sterically crowd the metal center, preventing the substrate from binding via Nitrogen. |

| Cyanide Poisoning | You used NaCN or KCN.[2] Switch to |

| Oxidation | The reaction turned black/precipitated metal. Add 10-20 mol% Zn dust at the start to reduce oxidized Pd(II) back to active Pd(0). |

Issue 2: Hydrolysis (Amide Formation)

Symptom: LCMS shows a peak with M+18 relative to product (Mass ~150 instead of 132). Mechanism: The nitrile group on the electron-deficient pyridine ring is highly electrophilic.

Solution:

-

Strictly Anhydrous: Dry DMF over molecular sieves (3Å) before use.

-

Buffered Workup: Do not use strong acid or base during extraction. Use a saturated

solution buffered to pH 7. -

Fast Isolation: Do not leave the crude mixture in water/organic biphasic systems overnight.

Issue 3: Purification Difficulties

Symptom: Product streaks on TLC/Column; poor separation from starting material.

Solution:

-

The "Pyridine Streak": Pyridines interact with the acidic silanols on silica gel.

-

Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes. Use an eluent of Hexanes:EtOAc with 1% Et3N .

-

Crystallization: 6-Ethylnicotinonitrile is a low-melting solid. If oil persists, try recrystallizing from a mixture of n-Heptane/IPA (cooling slowly to -20°C).

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the Palladium catalytic cycle and the specific points where failure occurs (in red).

Figure 2: Catalytic cycle of Pd-mediated cyanation showing the competitive inhibition pathway (red) where pyridine nitrogen deactivates the catalyst.

Part 5: Safety Protocol (Critical)

WARNING: Cyanide Hazard

Even if using

-

The "Bleach Bath": Keep a large beaker of 10% Sodium Hypochlorite (Bleach) + NaOH in the hood. All glass, syringes, and needles touching cyanide must be soaked in this bath for 24 hours before disposal.

-

pH Control: Never allow the reaction mixture pH to drop below 9 during workup.

-

Detector: Ensure a portable HCN monitor is active in the fume hood.

References

-

Palladium-Catalyzed Cyanation of Heteroaryl Halides

- Source: Maligres, P. E., et al. "Cyanation of Heterocyclic Halides with Zn(CN)2." Tetrahedron Letters, 1999.

- Relevance: Establishes the /Pd/dppf protocol as the baseline for pyridines.

-

Nickel-Catalyzed Cyanation (Cost-Effective)

-

Troubleshooting Catalyst Poisoning

- Source: Cohen, D. T., & Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)

- Relevance: Explains the mechanistic failure of small ligands and the necessity of bulky phosphines.

-

Cyanide Safety & Handling

-

Source: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council.[4]

- Relevance: Standard operating procedures for oxid

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]

- 4. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

separation of 6-Ethylnicotinonitrile from 6-methyl isomers

Technical Support Ticket #ETH-006: Purification of 6-Ethylnicotinonitrile

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolution of 6-Ethylnicotinonitrile from 6-Methyl Homologs and Isomers[1]

Executive Summary

This guide addresses the purification of 6-Ethylnicotinonitrile (6-ENN) from its primary homolog 6-Methylnicotinonitrile (6-MNN) and related isomers.[1] The separation challenge stems from the structural similarity of these alkyl-pyridines, which share comparable polarity and pKa values.

Successful isolation requires a bi-phasic approach:

-

Thermodynamic Separation (Bulk): Exploiting boiling point differentials (~15–20°C) via vacuum fractional distillation.

-

Kinetic/Adsorptive Separation (Polishing): Exploiting hydrophobicity differences (Methylene selectivity) via Reverse-Phase HPLC.[1]

Module 1: Analytical Diagnostics (The "Triage")

Before attempting purification, you must characterize the impurity profile. Pyridines are notorious for peak tailing due to interaction with residual silanols on silica columns.

Recommended Analytical Method (UHPLC/HPLC)

-

Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 10 mM Ammonium Formate (pH 8.5 with Ammonium Hydroxide). Note: High pH suppresses protonation, ensuring the free base form for better peak shape and retention.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 260 nm (Nicotinonitrile characteristic absorbance).

Expected Elution Order (Reverse Phase):

-

6-Methylnicotinonitrile (6-MNN): Less hydrophobic (shorter alkyl chain)

Elutes First.[1] -

6-Ethylnicotinonitrile (6-ENN): More hydrophobic (longer alkyl chain)

Elutes Second.[1]

Critical Insight: If you observe a "shoulder" on the main peak, it is likely a positional isomer (e.g., 5-ethylnicotinonitrile) rather than the methyl homolog. Homologs usually resolve well; positional isomers require slower gradients (0.5% B/min).

Module 2: Preparative Workflows

Workflow A: Bulk Separation (Purity < 85%)

Technique: Vacuum Fractional Distillation[1]

While chromatography is precise, it is expensive for bulk removal of >10% impurities. Distillation is the preferred "coarse" filter.

| Property | 6-Methylnicotinonitrile | 6-Ethylnicotinonitrile | Delta |

| Boiling Point (Atm) | ~210°C | ~228°C (Est.) | ~18°C |

| Boiling Point (10 mmHg) | ~95°C | ~112°C | ~17°C |

| Melting Point | 34°C (Solid) | < 20°C (Liquid) | Phase State |

Protocol:

-

Setup: Use a Vigreux column (minimum 20 cm) or a packed column (glass helices) to increase theoretical plates.

-

Vacuum: Apply high vacuum (< 10 mmHg). Pyridines can oxidize or polymerize at high temperatures; keep pot temperature < 140°C.

-

Fractions:

Workflow B: High-Purity Polishing (Purity > 90%)

Technique: Preparative RP-HPLC[1]

If distillation is insufficient or the scale is milligram-to-gram, use Prep-HPLC.[1]

Scale-Up Protocol:

-

Loading: Dissolve crude oil in 50:50 Water:MeOH. Do not use pure DMSO if possible, as it can distort early peaks.

-

Buffer Selection: Use 0.1% Trifluoroacetic Acid (TFA) if collecting fractions for lyophilization (volatile buffer).

-

Warning: TFA protonates the pyridine nitrogen (

). This creates a pyridinium ion, which is more polar and elutes earlier, but often with sharper peaks than the free base.

-

-

Collection: Trigger collection by threshold (UV absorbance) rather than slope to avoid cutting off the "tail" of the ethyl peak.

Module 3: Visualization of Logic

The following decision tree guides your purification strategy based on the input purity and available equipment.

Caption: Decision matrix for selecting between thermodynamic (distillation) and kinetic (chromatography) separation modalities.

Module 4: Troubleshooting & FAQ

Q1: My HPLC peaks are tailing severely. Is my column dead?

-

Diagnosis: Likely not. Pyridines have a lone pair of electrons on the nitrogen that interacts strongly with acidic silanols on the silica support of your column.

-

Fix:

-

Add a base: Use 0.1% Triethylamine (TEA) in the mobile phase to "cap" the silanols.

-